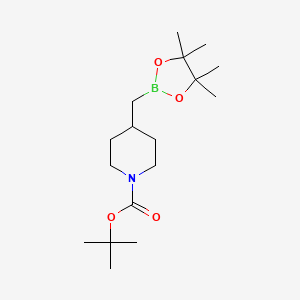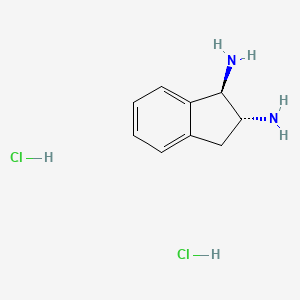
2,6-Difluoro-4-(methylthio)benzaldehyde
説明
2,6-Difluoro-4-(methylthio)benzaldehyde is an organic compound that belongs to the family of aldehydes. It has a molecular weight of 188.2 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.2 g/mol . It should be stored at a temperature of 2-8°C .科学的研究の応用
Copolymerization and Material Properties
- Copolymer Synthesis : 2,6-Difluoro-4-(methylthio)benzaldehyde has been utilized in the synthesis of novel copolymers. For instance, it was involved in the Knoevenagel condensation reaction with methyl cyanoacetate, leading to the preparation of methyl 2-cyano-3-dihalophenyl-2-propenoates, which were subsequently copolymerized with styrene. This process resulted in copolymers characterized by high glass transition temperatures, indicating a significant decrease in chain mobility due to the high dipolar character of the monomer unit (Kharas et al., 2000).
Synthesis of Anticancer and Antiparasitic Compounds
- Anticancer Activity : In the realm of medicinal chemistry, derivatives of this compound were synthesized and assessed for their anticancer properties. A study reported the synthesis of fluoro-substituted stilbenes from fluorinated benzaldehydes, including 2,6-difluoro derivatives, and their potent anticancer activities were highlighted, demonstrating the compound's relevance in the development of novel anticancer agents (Lawrence et al., 2003).
- Antiparasitic Activity : Additionally, this compound derivatives exhibited promising antiparasitic activities. One study synthesized a compound starting from 6-methyl-1H,3H-pyrimidine-2,4-dione, which, after functionalization, showed significant activity against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, underscoring its potential in antiparasitic drug development (Azas et al., 2003).
Chemical Synthesis and Methodology
- Ortho C-H Functionalization : The compound has played a role in advanced synthetic methodologies, such as in the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, showcasing its utility in complex chemical transformations and highlighting its significance in synthetic organic chemistry (Chen & Sorensen, 2018).
- Fluorinated Microporous Polymers : It has been used in the synthesis of fluorinated microporous polymers for carbon dioxide adsorption, demonstrating its application in environmental chemistry and materials science for gas separation technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust, mist), P305 (if in eyes), P351 (rinse cautiously with water), and P338 (remove contact lenses if present and easy to do) .
特性
IUPAC Name |
2,6-difluoro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSPZGTELVEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


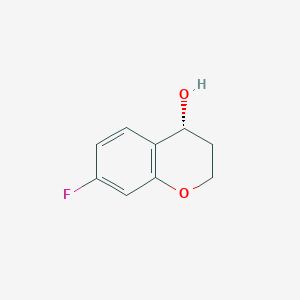


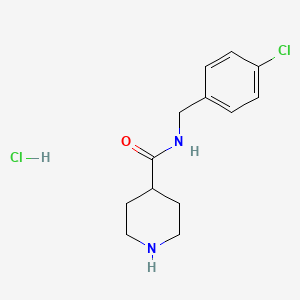
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)

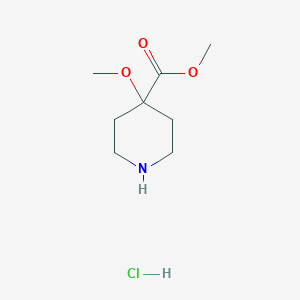
![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)


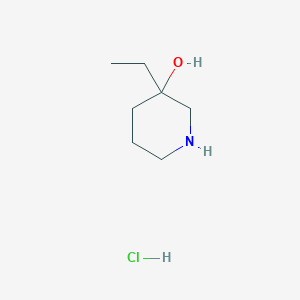
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
